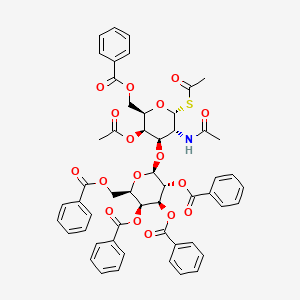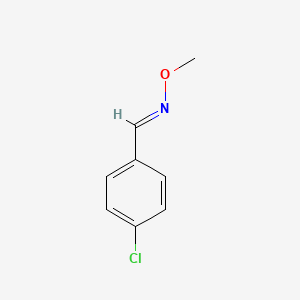
Benzaldehyde, p-chloro-, O-methyloxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-Chlorobenzaldehyde O-methyl oxime is an organic compound with the molecular formula C8H8ClNO It is a derivative of 4-chlorobenzaldehyde, where the aldehyde group is converted to an oxime and further methylated
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(E)-4-Chlorobenzaldehyde O-methyl oxime can be synthesized through the following steps:
Formation of Oxime: 4-Chlorobenzaldehyde reacts with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form 4-chlorobenzaldehyde oxime.
Industrial Production Methods
Industrial production of (E)-4-Chlorobenzaldehyde O-methyl oxime typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-4-Chlorobenzaldehyde O-methyl oxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitriles or carboxylic acids.
Reduction: It can be reduced to amines or other reduced forms.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Chlorobenzoic acid or 4-chlorobenzonitrile.
Reduction: 4-Chlorobenzylamine.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(E)-4-Chlorobenzaldehyde O-methyl oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals
Mécanisme D'action
The mechanism of action of (E)-4-Chlorobenzaldehyde O-methyl oxime involves its interaction with various molecular targets. The oxime group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The chlorine atom can also engage in halogen bonding, further modulating the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chlorobenzaldehyde: The parent compound, which lacks the oxime and methyl groups.
4-Chlorobenzonitrile: An oxidation product of 4-chlorobenzaldehyde.
4-Chlorobenzylamine: A reduction product of 4-chlorobenzaldehyde.
Uniqueness
(E)-4-Chlorobenzaldehyde O-methyl oxime is unique due to the presence of both the oxime and methyl groups, which confer distinct chemical reactivity and biological activity compared to its parent compound and other derivatives .
Propriétés
Formule moléculaire |
C8H8ClNO |
|---|---|
Poids moléculaire |
169.61 g/mol |
Nom IUPAC |
(E)-1-(4-chlorophenyl)-N-methoxymethanimine |
InChI |
InChI=1S/C8H8ClNO/c1-11-10-6-7-2-4-8(9)5-3-7/h2-6H,1H3/b10-6+ |
Clé InChI |
IHNFHDNHGDDOSX-UXBLZVDNSA-N |
SMILES isomérique |
CO/N=C/C1=CC=C(C=C1)Cl |
SMILES canonique |
CON=CC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Amino-7-(2-deoxy-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-5-carboxamidine](/img/structure/B12834756.png)
![5-((Triisopropylsilyl)ethynyl)-dibenzo[b,d]thiophenium triflate](/img/structure/B12834763.png)
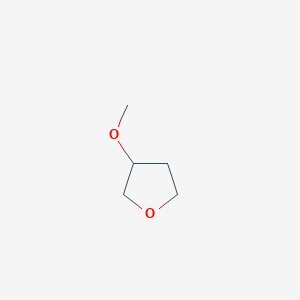
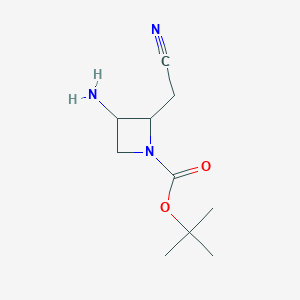
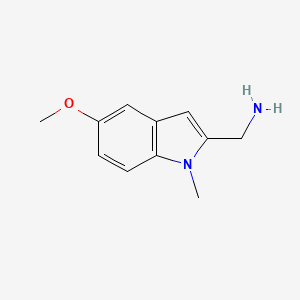
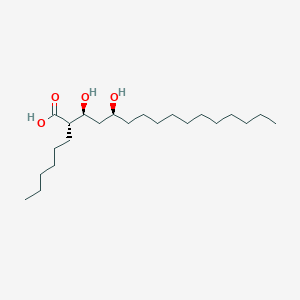
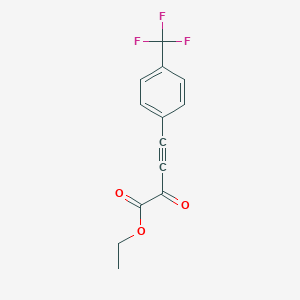
![N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-7-(trifluoromethyl)quinolin-4-amine](/img/structure/B12834799.png)



![1-(5-Chloro[1,1'-biphenyl]-2-yl)-2,2,2-trifluoroethanone](/img/structure/B12834837.png)

